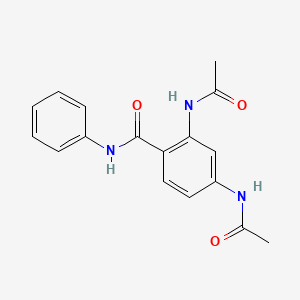![molecular formula C23H19N B3743962 4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743962.png)
4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
Vue d'ensemble
Description
Quinoline derivatives, such as the one you mentioned, are widely used due to their high pharmacological activity, which depends on their chemical structure . They are often used in the synthesis of new drugs and are a promising direction among chemists, pharmacists, and drug developers .
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied field. There are many methods for preparing these compounds, including the use of microwave, clay or other catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of quinoline derivatives is typically characterized by a benzene ring fused with a pyridine moiety . The specific structure of “4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline” would include additional functional groups and rings attached to this basic structure.Chemical Reactions Analysis
Quinoline derivatives are known to participate in a variety of chemical reactions. For example, they have been studied in a model reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
12-(4-methylphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N/c1-15-9-11-17(12-10-15)23-20-8-4-7-19(20)22-18-6-3-2-5-16(18)13-14-21(22)24-23/h2-3,5-6,9-14H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBYJOSPRFNFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743881.png)
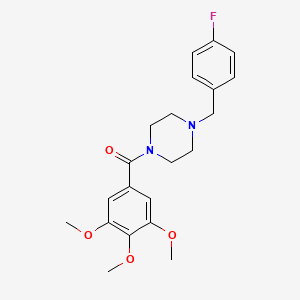

![5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3743910.png)
![2,2'-[(3-nitrophenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3743918.png)
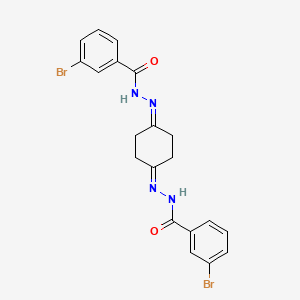

![1-[3,4,4-trichloro-1-(4-morpholinyl)-2-nitro-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B3743952.png)
![4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3743955.png)
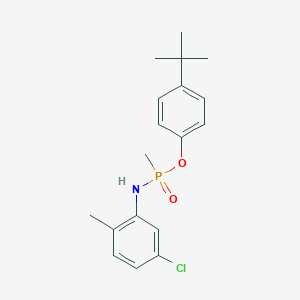
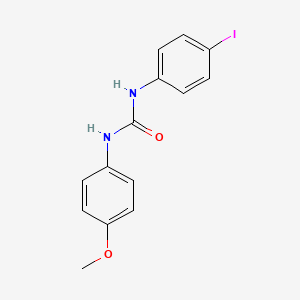
![4,4'-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}](/img/structure/B3743975.png)
